molecular formula C18H21ClN2O3 B2650255 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-methoxyphenyl)urea CAS No. 1798545-15-9

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-methoxyphenyl)urea

Cat. No.: B2650255
CAS No.: 1798545-15-9
M. Wt: 348.83
InChI Key: YRSBKAOARQJBCN-UHFFFAOYSA-N
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Description

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-methoxyphenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group and a methoxyphenyl group connected via a urea linkage. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-methoxyphenyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the reaction of 3-chlorobenzaldehyde with methoxypropylamine to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.

    Urea Formation: The final step involves the reaction of the amine with 3-methoxyphenyl isocyanate to form the desired urea compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Flow microreactor systems have been explored for their efficiency and sustainability in synthesizing similar compounds .

Chemical Reactions Analysis

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-methoxyphenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.

Scientific Research Applications

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-methoxyphenyl)urea has found applications in several scientific research areas:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-methoxyphenyl)urea can be compared with other similar compounds, such as:

    1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(4-methoxyphenyl)urea: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    1-(2-(3-Chlorophenyl)-2-methoxypropyl)-3-(3-chlorophenyl)urea: This compound features a chlorophenyl group instead of a methoxyphenyl group, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(3-chlorophenyl)-2-methoxypropyl]-3-(3-methoxyphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3/c1-18(24-3,13-6-4-7-14(19)10-13)12-20-17(22)21-15-8-5-9-16(11-15)23-2/h4-11H,12H2,1-3H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRSBKAOARQJBCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC(=CC=C1)OC)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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